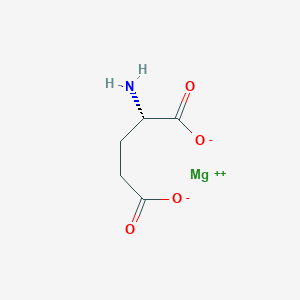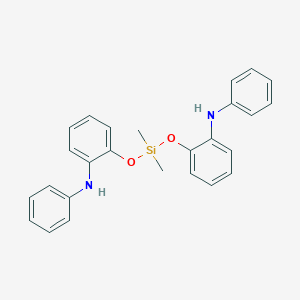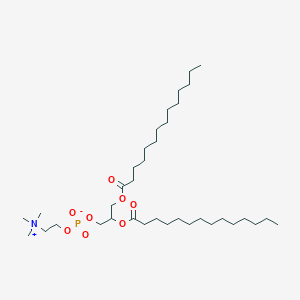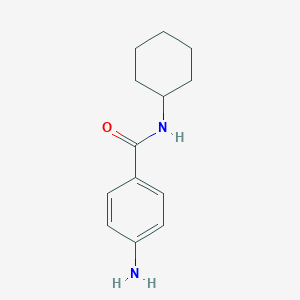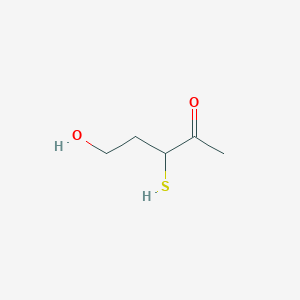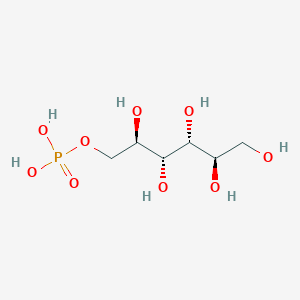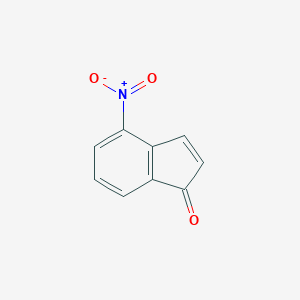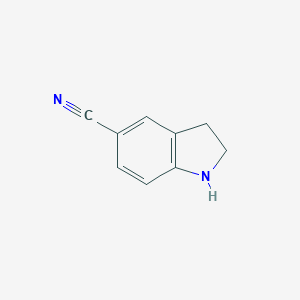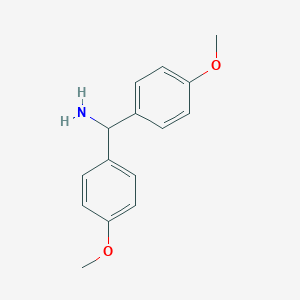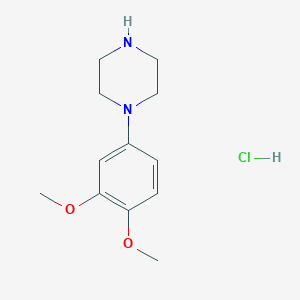
Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one (THP) is a compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. THP is a heterocyclic compound that contains a pyrimidine ring and a hydroxyl group, making it suitable for various biological and chemical reactions.
Aplicaciones Científicas De Investigación
Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been found to exhibit antitumor, antimicrobial, and anti-inflammatory activities. In addition, this compound has been shown to have potential as a drug delivery system due to its ability to form stable complexes with metal ions. This compound has also been used in the synthesis of organic materials, such as polymers and dendrimers, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one is not fully understood, but it is believed to be related to its ability to form stable complexes with metal ions. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In addition, this compound has been shown to have antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of oxidative stress, and the modulation of immune responses. This compound has also been shown to have a protective effect on the liver and kidneys, making it a potential therapeutic agent for liver and kidney diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one has several advantages for lab experiments, including its low cost, high yield, and ease of synthesis. This compound is also stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one. One potential area of research is the development of this compound-based drug delivery systems for targeted drug delivery. Another area of research is the investigation of the potential therapeutic applications of this compound in liver and kidney diseases. In addition, the development of new synthetic methods for this compound and the investigation of its properties as a catalyst for chemical reactions are also potential future directions.
Métodos De Síntesis
Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one can be synthesized using various methods, including the Biginelli reaction, the Kabachnik-Fields reaction, and the Hantzsch reaction. The most commonly used method for synthesizing this compound is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. This method is preferred due to its simplicity, high yield, and low cost.
Propiedades
Número CAS |
15496-91-0 |
|---|---|
Fórmula molecular |
C6H12N2O2 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
4-hydroxy-5,5-dimethyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C6H12N2O2/c1-6(2)3-7-5(10)8-4(6)9/h4,9H,3H2,1-2H3,(H2,7,8,10) |
Clave InChI |
GTNIOVHJFHUJMS-UHFFFAOYSA-N |
SMILES |
CC1(CNC(=O)NC1O)C |
SMILES canónico |
CC1(CNC(=O)NC1O)C |
Otros números CAS |
15496-91-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



